molecular formula C23H20ClFN2O3 B12005316 N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide

Cat. No.: B12005316
M. Wt: 426.9 g/mol
InChI Key: QRWSXEAIGLRDKC-VULFUBBASA-N
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Description

N-[(E)-[4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide is a benzamide derivative featuring a benzylideneamino Schiff base core. Key structural elements include:

  • Substituted benzylideneamino group: The Schiff base linkage (C=N) connects to a phenyl ring substituted with a 4-chlorophenylmethoxy group at position 4 and an ethoxy group at position 2. This compound’s design likely targets specific biological pathways, leveraging the chloro and fluoro substituents for enhanced lipophilicity and receptor binding.

Properties

Molecular Formula

C23H20ClFN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide

InChI

InChI=1S/C23H20ClFN2O3/c1-2-29-22-13-17(14-26-27-23(28)18-6-10-20(25)11-7-18)5-12-21(22)30-15-16-3-8-19(24)9-4-16/h3-14H,2,15H2,1H3,(H,27,28)/b26-14+

InChI Key

QRWSXEAIGLRDKC-VULFUBBASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide typically involves a multi-step process:

    Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base to form the intermediate compound.

    Methoxylation: The intermediate is then subjected to methoxylation using methoxyamine hydrochloride in an appropriate solvent such as ethanol.

    Condensation: The final step involves the condensation of the methoxylated intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The compound’s structure allows it to interact with these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares a benzylideneamino-benzamide scaffold with several analogs. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Key Structural Features Reference
Target Compound C₂₃H₂₀ClFN₂O₃ - 4-Fluoro on benzamide
- 4-Chlorophenylmethoxy
- 3-Ethoxy on phenyl ring
Unique combination of electron-withdrawing (F, Cl) and lipophilic (ethoxy) groups
CID 6871716 C₂₄H₂₃ClN₂O₄ - 4-Methoxy on benzamide
- 4-Chlorophenylmethoxy
- 3-Ethoxy on phenyl ring
Methoxy substituent enhances electron density; lacks fluorine
CID 45054888 C₂₄H₂₂Cl₂N₂O₄ - 2-(3-Chlorophenoxy)acetamide
- 4-Chlorophenylmethoxy
- 3-Ethoxy on phenyl ring
Acetamide side chain introduces steric bulk and additional Cl substituent
Compound 65 () C₂₃H₂₀ClF₃N₂O₃ - 4-Fluoro-2-(trifluoromethyl)benzamide
- 4-Chlorophenylmethoxy
Trifluoromethyl group increases hydrophobicity and metabolic stability

Impact of Substituents on Physicochemical Properties

Electron-Withdrawing Groups :

  • The 4-fluoro group in the target compound enhances binding to electron-rich receptors compared to the 4-methoxy group in CID 6871716, which donates electrons .
  • The trifluoromethyl group in Compound 65 () significantly increases lipophilicity (logP ~4.5 vs. ~3.8 for the target compound) .

Synthetic Accessibility :

  • Analogs like CID 6871716 and the target compound are synthesized via Schiff base formation (condensation of amines and aldehydes) , while Compound 65 () uses DCC/HOBt-mediated coupling for amide bond formation .

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